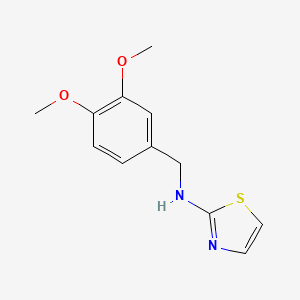

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

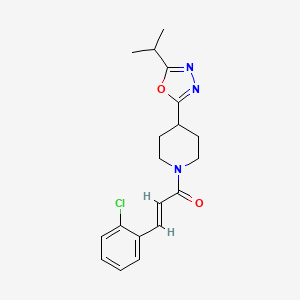

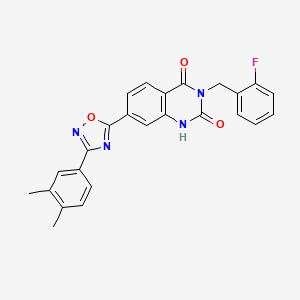

The compound “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” is a complex organic molecule. It contains a benzyl group substituted with two methoxy groups at the 3rd and 4th positions, and a thiazol-2-yl-amine group. The presence of the thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring, suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, an amine group, and a benzyl group substituted with two methoxy groups. The electron-donating methoxy groups could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the amine group, and the methoxy groups. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The amine group can act as a nucleophile and participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the aromatic thiazole ring could impact its solubility, while the methoxy groups could influence its reactivity .科学的研究の応用

Solubilizing Protective Group

The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) . This property is particularly useful in the formation of self-assembled monolayers (SAMs) of aromatic thiolates .

Monolayer Formation

The compound is used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates . These SAMs are frequently used in a wide range of applications . The 3,4-dimethoxybenzyl group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .

Synthesis of Precursors

The 3,4-dimethoxybenzyl group is stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors . This makes it a valuable tool in the synthesis of complex organic compounds.

Oxidation Reactions

The compound can potentially be used in oxidation reactions. For instance, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states . It’s possible that “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could have similar properties, but further research would be needed to confirm this.

Functionalization of Activated C–H Bonds

DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds . Given the structural similarities, “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could potentially be used in similar applications.

Dehydrogenation of Saturated C–C, C–O, and C–N Bonds

DDQ is also used in the dehydrogenation of saturated C–C, C–O, and C–N bonds . Again, “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could potentially be used in similar applications, but further research would be needed to confirm this.

将来の方向性

The potential biological activity of this compound could make it a subject of interest for future research. Compounds containing thiazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting that “(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine” could have interesting biological properties .

作用機序

Mode of Action

The exact mode of action of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amineIt is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group can be cleaved off during monolayer formation, especially at elevated temperature and in the presence of protons .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of (3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound

特性

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-15-10-4-3-9(7-11(10)16-2)8-14-12-13-5-6-17-12/h3-7H,8H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUOVTFGZAHTAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC2=NC=CS2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3,4-Dimethoxy-benzyl)-thiazol-2-yl-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2394384.png)

![1-methyl-4-(piperidin-1-yl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2394387.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2394388.png)

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride](/img/structure/B2394389.png)

![N-[(4-Methylphenyl)methyl]-N-[[2-(methylsulfonylmethyl)-1,3-thiazol-4-yl]methyl]prop-2-yn-1-amine](/img/structure/B2394395.png)